4-(Tert-butylamino)cyclohexan-1-one
Description
4-(Tert-butylamino)cyclohexan-1-one is a cyclohexanone derivative featuring a tertiary butylamino (-NH-C(CH₃)₃) substituent at the 4-position. This compound is structurally characterized by the presence of a bulky tert-butyl group attached to the amino functionality, which significantly influences its physicochemical properties and reactivity.
- Synthesis Pathways: Similar compounds, such as 4-(dibenzylamino)cyclohexan-1-one, are synthesized via alkylation of 4-aminocyclohexanol derivatives (e.g., reaction with benzyl bromide in the presence of K₂CO₃) followed by oxidation to the ketone . For this compound, tert-butyl halides or related reagents could replace benzyl bromide in such reactions.
- Applications: Cyclohexanone derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry.
Properties
IUPAC Name |
4-(tert-butylamino)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)11-8-4-6-9(12)7-5-8/h8,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPJIPUZZSHGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butylamino)cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, a common ketone.
Amine Introduction: The tert-butylamino group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting cyclohexanone with tert-butylamine in the presence of a suitable catalyst or under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butylamino)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Substitution reactions may require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-(Tert-butylamino)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Tert-butylamino)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the ketone group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and properties of 4-(tert-butylamino)cyclohexan-1-one with analogous cyclohexanone derivatives:
Physicochemical Properties
- Molecular Weight and Polarity: The tert-butylamino derivative (MW: 183.3 g/mol) is heavier than dimethylamino (MW: 153.2 g/mol) and methylamino (MW: 139.2 g/mol) analogs, leading to reduced solubility in polar solvents .
Key Research Findings and Challenges
- Conformational Analysis : Computational studies on similar compounds (e.g., cis-1-tert-butyl-4-chlorocyclohexane) indicate that bulky substituents like tert-butyl dominate equatorial positioning in cyclohexane rings, stabilizing specific conformers .
- Synthetic Challenges: Introducing tert-butylamino groups requires careful control of reaction conditions to avoid side reactions (e.g., over-alkylation or oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
